6,8-O-Dimethylversicolorin B

Description

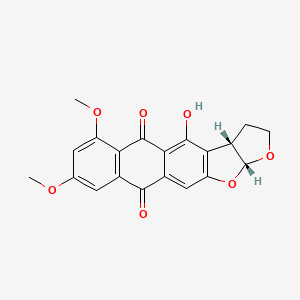

Structure

3D Structure

Properties

CAS No. |

62057-57-2 |

|---|---|

Molecular Formula |

C20H16O7 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

(4S,8R)-2-hydroxy-16,18-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |

InChI |

InChI=1S/C20H16O7/c1-24-8-5-10-15(12(6-8)25-2)19(23)16-11(17(10)21)7-13-14(18(16)22)9-3-4-26-20(9)27-13/h5-7,9,20,22H,3-4H2,1-2H3/t9-,20+/m0/s1 |

InChI Key |

NZRQTYSAMANXPT-GWNMQOMSSA-N |

Isomeric SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)O |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)O |

Origin of Product |

United States |

Natural Abundance and Isolation of 6,8 O Dimethylversicolorin B

The discovery and isolation of 6,8-O-Dimethylversicolorin B are rooted in the exploration of microbial diversity, particularly within the fungal kingdom. Bioprospecting efforts have identified this compound in various fungal species, often from unique ecological niches.

Fungal Bioprospecting and Strain Identification

The search for novel bioactive compounds has led researchers to screen numerous fungal strains from diverse environments. The identification of these strains is a critical first step, typically involving morphological examination and molecular techniques, such as the sequencing of the internal transcribed spacer (ITS) region of the rDNA.

Several species of the genus Aspergillus are known producers of 6,8-O-Dimethylversicolorin B. For instance, the endophytic fungus Aspergillus versicolor, isolated from the inner bark of the medicinal plant Goniothalamus gardneri, was identified as a source. This fungus was cultivated on a solid rice medium for several weeks to facilitate the production of its secondary metabolites. Another study identified Aspergillus sp. strain F00126 from a marine sediment sample as a producer. This strain was cultivated in a liquid medium containing glucose, peptone, and yeast extract, incubated on a shaker for a period of time to allow for fungal growth and metabolite production.

The genus Penicillium also contributes to the natural sources of 6,8-O-Dimethylversicolorin B. A specific strain, Penicillium sp. CHO-2, isolated from the marine sponge Petrosia sp., was found to produce this compound. The cultivation of this marine-derived fungus was carried out in a liquid medium containing soluble starch, yeast extract, and peptone, with the culture being incubated for an extended period under static conditions.

Beyond Aspergillus and Penicillium, other fungal genera from various habitats are known to produce 6,8-O-Dimethylversicolorin B. A notable example is a fungus isolated from the surface of the marine green alga Halimeda sp., which was identified as a source of this compound. Marine-derived fungi, in general, represent a significant resource for discovering novel bioactive compounds. An endophytic fungus, Chaetomium globosum ZY-22, isolated from the mangrove plant Acanthus ilicifolius, has also been reported to produce 6,8-O-Dimethylversicolorin B.

Table 1: Fungal Sources of 6,8-O-Dimethylversicolorin B

| Fungal Genus | Species/Strain | Habitat |

| Aspergillus | versicolor | Endophytic from Goniothalamus gardneri |

| Aspergillus | sp. F00126 | Marine Sediment |

| Penicillium | sp. CHO-2 | Marine Sponge (Petrosia sp.) |

| Chaetomium | globosum ZY-22 | Endophytic from Acanthus ilicifolius |

| Unspecified | Marine Green Alga (Halimeda sp.) |

Extraction and Purification Methodologies

Following the cultivation of the fungal strains, a series of extraction and purification steps are necessary to isolate 6,8-O-Dimethylversicolorin B from the complex mixture of metabolites.

The initial step in isolating the compound involves solvent extraction. The fungal culture, including both the mycelium and the broth, is typically extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The fungal broth is partitioned with ethyl acetate, and the mycelium is also extracted with the same solvent. The resulting organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

The crude extract, containing a mixture of compounds, undergoes further separation using various chromatographic techniques. A common approach involves subjecting the crude extract to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol (B129727), to separate the components based on their polarity.

Further purification is often achieved using additional chromatographic methods. Size-exclusion chromatography, for instance using Sephadex LH-20, is employed to separate compounds based on their molecular size. The final purification step frequently involves high-performance liquid chromatography (HPLC), which provides high resolution and yields the pure compound.

Chemical Synthesis Approaches to 6,8 O Dimethylversicolorin B and Analogues

Total Synthesis Pathways

The total synthesis of 6,8-O-Dimethylversicolorin B has not been extensively detailed in the literature as a singular target. However, the synthesis of its direct precursor, versicolorin (B1264617) B, provides a clear pathway. The total synthesis of (±)-versicolorin B was notably accomplished as part of efforts to elucidate the biosynthetic pathway of aflatoxins, which are potent carcinogens produced by Aspergillus species.

A key strategy in this synthesis involved silyl (B83357) triflate-mediated cyclization and rearrangement procedures. This approach was designed to construct the sensitive furo[2,3-b]furan (often called a bisfuran) portion of the molecule while avoiding thermodynamically more favorable but undesired side reactions. The synthesis of the xanthone (B1684191) core itself can be achieved through several established methods, which are also applicable to creating a variety of analogues. researchgate.net These methods include:

Friedel-Crafts Acylation: This classic reaction can be used to form the benzophenone (B1666685) intermediate, which then undergoes cyclization to the xanthone skeleton.

Ullman Condensation: This copper-catalyzed reaction can form the diaryl ether bond, a key step in building the tricyclic xanthone system.

Eaton's Reagent: A mixture of phosphorus pentoxide and methanesulfonic acid, Eaton's reagent is effective for promoting the one-pot synthesis of xanthones from a substituted benzoic acid and a phenol (B47542) derivative. nih.gov

Once the (±)-versicolorin B core is synthesized, the final step to obtain 6,8-O-Dimethylversicolorin B is a targeted double O-methylation of the phenolic hydroxyl groups at the C6 and C8 positions. This transformation typically employs methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base.

| Synthetic Strategy | Key Reaction Type | Description | Applicability |

| Townsend Synthesis | Silyl Triflate-Mediated Cyclization | Constructs the furofuran ring system onto an anthraquinone (B42736) precursor. | Specific for Versicolorin A/B synthesis. researchgate.net |

| Benzophenone Route | Friedel-Crafts Acylation & Cyclization | A two-step process involving acylation to form a benzophenone, followed by cyclodehydration to the xanthone. | General for various xanthone analogues. conicet.gov.ar |

| Diaryl Ether Route | Ullman Condensation | Copper-catalyzed formation of the ether linkage within the xanthone core. | General for various xanthone analogues. |

| One-Pot Method | Acid-Catalyzed Condensation | Direct condensation of a benzoic acid and a phenol using a strong acid catalyst like Eaton's reagent. | Efficient for synthesizing hydroxyxanthones. nih.gov |

Semisynthetic Modification Strategies

Semisynthesis offers a more direct route to 6,8-O-Dimethylversicolorin B and its analogues by leveraging precursors isolated from natural sources. This approach is often more efficient than total synthesis, as the complex core structure is already assembled by the producing organism.

The logical starting material for the semisynthesis of 6,8-O-Dimethylversicolorin B is versicolorin B or the related versicolorin C, which can be produced by fungi such as Aspergillus versicolor and Aspergillus parasiticus. capes.gov.brnih.gov These precursors possess the complete carbon skeleton but have free hydroxyl groups at the C6 and C8 positions.

The primary chemical transformation required is the selective O-methylation of these two hydroxyl groups.

Methylation Reaction: This is typically achieved using a methylating agent like dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) with a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetone (B3395972) or DMF. beilstein-journals.org Care must be taken if other reactive functional groups are present, which might require the use of protecting groups for achieving high selectivity.

Greener Alternatives: More environmentally benign methylating agents like dimethyl carbonate (DMC) are also being explored. nih.gov These reagents are less toxic and can be effective, often requiring a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

This semisynthetic platform is also versatile for creating analogues. By using different alkylating agents (e.g., ethyl iodide, benzyl (B1604629) bromide), a library of 6,8-O-dialkylversicolorin B derivatives can be generated for biological screening.

| Natural Precursor | Producing Organism (Example) | Required Chemical Modification | Key Reagents |

| Versicolorin B | Aspergillus parasiticus acs.org | Double O-methylation at C6 and C8 | Dimethyl sulfate, Potassium carbonate beilstein-journals.org |

| Versicolorin C | Aspergillus sp. | Double O-methylation and other modifications | Methyl iodide, Base |

| General Polyhydroxyxanthones | Various Fungi & Plants mdpi.com | Selective O-methylation | Dimethyl carbonate (DMC), DBU nih.gov |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional chemical transformations. This hybrid approach is particularly powerful for natural products, allowing enzymes to perform complex or stereoselective steps that are difficult to achieve chemically.

A viable chemoenzymatic route to 6,8-O-Dimethylversicolorin B would leverage the organism's own biosynthetic machinery for the key cyclization step, followed by a standard chemical finishing step.

Enzymatic Step: The core of this strategy involves the versicolorin B synthase (VBS) enzyme. nih.govnih.gov This enzyme, found in the aflatoxin biosynthetic gene cluster of Aspergillus parasiticus, catalyzes the crucial conversion of the racemic precursor, versiconal (B1263273) hemiacetal, into the optically active (-)-versicolorin B. nih.govnih.govuniprot.org The enzyme performs a stereodifferentiating cyclization to form the dihydrobisfuran ring system, a transformation that is challenging to control with high stereoselectivity using purely chemical methods. nih.gov The versiconal precursor could be produced in bulk via fermentation or potentially synthesized chemically.

Chemical Step: Once versicolorin B is produced and isolated from the enzymatic reaction, the final step is the chemical O-methylation of the C6 and C8 hydroxyl groups, as described in the semisynthesis section. This yields the target molecule, 6,8-O-Dimethylversicolorin B.

This methodology capitalizes on the enzyme's ability to solve a major stereochemical challenge, while employing a simple and high-yielding chemical reaction to complete the synthesis. Broader biocatalytic approaches could also involve using other enzymes, such as cytochrome P450 monooxygenases or laccases, to construct or modify the xanthone scaffold from simpler precursors, which would then be further elaborated chemically. nih.govfrontiersin.org

| Stage | Method | Transformation | Key Component |

| 1. Core Synthesis | Enzymatic | Cyclization of versiconal hemiacetal to (-)-versicolorin B. nih.gov | Versicolorin B Synthase (VBS) nih.govuniprot.org |

| 2. Final Modification | Chemical | O-methylation of C6 and C8 hydroxyl groups. | Dimethyl sulfate or Dimethyl carbonate beilstein-journals.orgnih.gov |

Advanced Structural Elucidation of 6,8 O Dimethylversicolorin B

Spectroscopic Analysis Techniques

A complete spectroscopic analysis is fundamental to the structural elucidation of a natural product. However, specific experimental data for 6,8-O-Dimethylversicolorin B is not present in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, COSY, HMQC, HMBC)

No published data tables containing the ¹H and ¹³C NMR chemical shifts for 6,8-O-Dimethylversicolorin B could be located. Furthermore, information from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which are essential for establishing the connectivity of protons and carbons within the molecule, is also unavailable.

High-Resolution Mass Spectrometry (HR-ESI-MS, EIMS)

While the compound is mentioned in the context of its mass, specific high-resolution mass spectrometry data, which would provide the exact molecular formula, and detailed fragmentation patterns from techniques like Electron Ionization Mass Spectrometry (EIMS) or Electrospray Ionization Mass Spectrometry (ESI-MS), are not documented in the available resources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The characteristic absorption bands from Infrared (IR) spectroscopy, which would identify functional groups, and the absorption maxima from Ultraviolet-Visible (UV-Vis) spectroscopy, which would provide information about the chromophoric system of the molecule, have not been found in the reviewed literature for 6,8-O-Dimethylversicolorin B.

X-ray Crystallography

There is no indication in the surveyed scientific literature that a single-crystal X-ray diffraction analysis has been performed on 6,8-O-Dimethylversicolorin B. Therefore, no crystallographic data, which would provide the definitive three-dimensional structure of the molecule, is available.

Computational Approaches in Structure Determination (e.g., Computer-Assisted 3D Structure Elucidation (CASE-3D))

The application of computational methods, such as Computer-Assisted 3D Structure Elucidation (CASE-3D), for the structural determination of 6,8-O-Dimethylversicolorin B has not been reported in the accessible literature. Such studies would typically be used in conjunction with experimental spectroscopic data.

Stereochemical Assignments and Absolute Configuration Determination

Due to the lack of primary spectroscopic and crystallographic data, any discussion on the stereochemical assignments and the determination of the absolute configuration of 6,8-O-Dimethylversicolorin B would be purely speculative. No studies reporting the determination of its stereochemistry could be found.

Biosynthesis and Genetic Regulation of 6,8 O Dimethylversicolorin B

Polyketide Synthase (PKS) Pathways Involvement

The carbon skeleton of 6,8-O-Dimethylversicolorin B originates from a polyketide pathway. nih.gov Polyketides are a diverse class of secondary metabolites synthesized by multifunctional enzymes known as polyketide synthases (PKSs). asm.org The biosynthesis of the versicolorin (B1264617) core begins with the action of two dedicated fatty acid synthases (FASα and FASβ, encoded by fas-1 and fas-2 respectively) that produce a hexanoyl-CoA starter unit. annualreviews.orgmdpi.com

This starter unit is then loaded onto a non-reducing polyketide synthase (NR-PKS), often designated as PksA, which catalyzes the iterative condensation of seven malonyl-CoA extender units. mdpi.com This process forms a linear polyketide chain that undergoes a series of cyclization and aromatization reactions, still managed by the PKS, to yield norsolorinic acid, the first stable anthraquinone (B42736) intermediate in the pathway. annualreviews.orgoup.com The involvement of a PKS is fundamental, as it constructs the foundational aromatic ring system upon which subsequent enzymatic modifications occur to ultimately yield the versicolorin structure. nih.gov

Enzymatic Steps and Intermediates in Versicolorin Biosynthesis

Following the initial synthesis of norsolorinic acid by PKS, a cascade of enzymatic modifications leads to the formation of versicolorin B. This multi-step process serves as the precursor pathway for 6,8-O-Dimethylversicolorin B.

The key transformations are:

Norsolorinic Acid to Averantin (B1666156): Norsolorinic acid is converted to averantin by a reductase, which reduces a ketone group on the hexanoyl side chain. annualreviews.org

Averantin to Averufin (B1665840): The pathway proceeds from averantin through several steps, including hydroxylations and oxidations, to form the key intermediate averufin. annualreviews.orguniprot.org This part of the pathway involves enzymes such as a cytochrome P-450 monooxygenase (encoded by avnA or aflG) and a dehydrogenase. annualreviews.orguniprot.org

Averufin to Versiconal (B1263273): Averufin undergoes further enzymatic conversions, including those catalyzed by a cytochrome P450 monooxidase and an esterase (aflJ), to produce versiconal hemiacetal acetate (B1210297) and subsequently versiconal. annualreviews.orgmdpi.com

Versiconal to Versicolorin B: A critical step is the cyclization of versiconal, catalyzed by the enzyme versicolorin B synthase (VBS), encoded by the vbs gene (also known as aflK). mdpi.comuniprot.orgnih.gov This enzyme facilitates a cyclodehydration reaction that forms the characteristic bisfuran ring system of versicolorin B. annualreviews.orgnih.gov

The final step in the formation of the target compound is the specific dimethylation of the versicolorin B molecule. This involves the transfer of two methyl groups from a donor, typically S-adenosylmethionine (SAM), to the hydroxyl groups at the C-6 and C-8 positions of the anthraquinone core. nih.govnih.gov This reaction is catalyzed by one or more O-methyltransferase (OMT) enzymes. asm.orgoup.com While the specific enzyme responsible for the 6,8-O-dimethylation of versicolorin B has not been explicitly characterized, the presence of O-methyltransferase genes within the broader aflatoxin biosynthetic cluster strongly suggests their role in this type of modification. nih.gov

Table 1: Key Enzymes and Intermediates in the Biosynthesis of Versicolorin B

| Intermediate | Enzyme(s) | Gene(s) | Function |

|---|---|---|---|

| Hexanoyl-CoA + 7x Malonyl-CoA | Fatty Acid Synthases (FAS), Polyketide Synthase (PKS) | fas-1, fas-2, pksA | Formation of the initial polyketide backbone and cyclization to norsolorinic acid. annualreviews.orgmdpi.com |

| Norsolorinic Acid | Norsolorinic Acid Reductase | nor-1 (aflD) | Reduction of a side-chain ketone to form averantin. oup.comuniprot.org |

| Averantin | Cytochrome P-450 Monooxygenase, Dehydrogenase | avnA (aflG), aflH | Conversion of averantin to averufin via intermediates like 5'-hydroxyaverantin. annualreviews.orguniprot.org |

| Averufin | Cytochrome P450 Monooxidase, Esterase | aflI, aflJ | Conversion of averufin to versiconal via versiconal hemiacetal acetate. annualreviews.orgmdpi.com |

| Versiconal | Versicolorin B Synthase (VBS) | vbs (aflK) | Cyclization of the side chain to form the bisfuran ring of versicolorin B. mdpi.comnih.gov |

| Versicolorin B | O-Methyltransferase(s) | omtA (aflO) (putative) | Addition of two methyl groups to the C-6 and C-8 hydroxyls to form 6,8-O-Dimethylversicolorin B. nih.gov |

Gene Cluster Identification and Functional Characterization

The genes encoding the enzymes for this biosynthetic pathway are not randomly distributed throughout the fungal genome. Instead, they are organized into a large, co-regulated unit known as a biosynthetic gene cluster (BGC). nih.govnih.gov In Aspergillus species like A. flavus and A. parasiticus, the genes for aflatoxin biosynthesis are located in a 75-kb cluster on chromosome III. bohrium.comresearchgate.net This cluster contains approximately 25 to 30 genes that code for structural enzymes, regulatory proteins, and transporters. nih.govnih.govnih.gov

The genes required for the synthesis of versicolorin B are integral components of this cluster. researchgate.net Key structural genes include:

pksA : Encodes the non-reducing polyketide synthase that forms the initial anthraquinone skeleton. mdpi.com

fas-1 and fas-2 : Encode the two fatty acid synthase subunits required to produce the hexanoate (B1226103) starter unit. mdpi.com

nor-1 (aflD) : Encodes the reductase for the conversion of norsolorinic acid. uniprot.org

avnA (aflG) : Encodes a cytochrome P-450 monooxygenase involved in the conversion of averantin. annualreviews.org

vbs (aflK) : Encodes the crucial versicolorin B synthase that forms the bisfuran ring system. uniprot.orgnih.gov

Crucially, the cluster also contains genes for tailoring enzymes, including O-methyltransferases. The gene omtA (also known as aflO), which encodes an O-methyltransferase responsible for methylating sterigmatocystin (B1681140) and demethylsterigmatocystin later in the aflatoxin pathway, is located within this cluster. mdpi.comnih.gov It is plausible that this enzyme, or another uncharacterized methyltransferase within the cluster, is responsible for the methylation of versicolorin B at the C-6 and C-8 positions to produce 6,8-O-Dimethylversicolorin B.

Regulatory Mechanisms of Biosynthetic Gene Expression

The expression of the structural genes within the aflatoxin biosynthetic cluster, including those necessary for versicolorin B production, is tightly controlled by specific regulatory proteins also encoded within the cluster. nih.govoup.com

The primary regulator is AflR , a pathway-specific transcription factor. annualreviews.orgnih.gov AflR is a zinc-finger DNA-binding protein (specifically, a Zn(II)2Cys6 type) that recognizes and binds to a palindromic sequence (5'-TCG(N5)CGA-3') found in the promoter regions of most of the structural genes in the cluster. nih.govnih.gov Binding of AflR activates the transcription of these genes, ensuring they are expressed in a coordinated manner. oup.com The expression of aflR itself is also subject to autoregulation. nih.gov

Biological Activities and Mechanistic Investigations of 6,8-O-Dimethylversicolorin B

Following a comprehensive search of available scientific literature, it has been determined that there is currently no specific published research data corresponding to the biological activities of the chemical compound “6,8-O-Dimethylversicolorin B” within the scope of the requested outline.

The conducted searches for "6,8-O-Dimethylversicolorin B" and its potential effects on cellular models—including antiproliferative activity, cell cycle modulation, apoptosis induction, DNA intercalation, topoisomerase inhibition, and antimicrobial properties—did not yield specific results for this particular dimethylated derivative.

While research exists for related anthraquinone and naphthoquinone compounds, as well as for the parent compound versicolorin B, the explicit instructions to focus solely on 6,8-O-Dimethylversicolorin B prevent the inclusion of that data. The principles of scientific accuracy preclude extrapolating the activities of other molecules to this specific, uncharacterized compound.

Therefore, the generation of a detailed article adhering to the provided outline for 6,8-O-Dimethylversicolorin B is not possible at this time due to the absence of specific research findings in the public domain.

Biological Activities and Mechanistic Investigations of 6,8 O Dimethylversicolorin B

In Vitro Studies on Cellular Models

Antimicrobial Activities (e.g., Antifungal, Antibacterial, Antiviral)

Specific Fungal Pathogen Inhibition (e.g., Mucor miehei)

Versicolorin (B1264617) B, a closely related compound, has demonstrated inhibitory effects on the mycelial growth and conidial germination of other plant pathogenic fungi, such as Colletotrichum musae. This activity is part of a broader spectrum of antifungal and antibacterial properties observed in metabolites from Aspergillus versicolor, the fungus from which these compounds are isolated. For instance, metabolites from A. versicolor have been shown to be potent antagonists against the destructive plant pathogen Macrophomina phaseolina, reducing its growth by 60% in dual culture bioassays. The mechanism for this antagonism is suggested to involve DNA degradation of the pathogenic fungus.

While these findings establish the antifungal potential within the versicolorin class of molecules, direct evidence of 6,8-O-Dimethylversicolorin B's efficacy against Mucor miehei requires further specific investigation.

Anti-Inflammatory Modulatory Effects in Microglial Cells (for related compounds)

While direct studies on 6,8-O-Dimethylversicolorin B are limited, the anti-inflammatory properties of the broader chemical class of anthraquinones, to which it belongs, have been investigated in microglial cells. Microglia, as the resident immune cells of the central nervous system (CNS), are central to neuroinflammatory processes. Their over-activation can lead to the excessive release of pro-inflammatory mediators, contributing to neurotoxicity and the pathogenesis of neurodegenerative diseases. Consequently, compounds that can modulate microglial activation are of significant therapeutic interest.

Anthraquinones have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways in activated macrophages and microglial cells.

Nitric Oxide (NO) Production Modulation (e.g., iNOS expression)

Excessive production of nitric oxide (NO) by activated microglia is a hallmark of neuroinflammation. This production is primarily catalyzed by the inducible nitric oxide synthase (iNOS) enzyme. Many natural compounds, including various anthraquinones, exert their anti-inflammatory effects by suppressing iNOS expression and subsequent NO release in lipopolysaccharide (LPS)-stimulated microglial cells. For example, the anthraquinone (B42736) emodin (B1671224) has been shown to inhibit NO production in activated macrophages. This modulation of the NO pathway is a key mechanism for reducing the cytotoxic effects of neuroinflammation.

Cytokine Expression Regulation (e.g., TNF-α, IL-6)

Over-activated microglia release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a critical role in the inflammatory cascade within the CNS. The regulation of these cytokines is a crucial target for anti-neuroinflammatory therapies. Anthraquinone compounds have demonstrated the ability to suppress the expression and release of these key cytokines in activated immune cells. For instance, certain triterpenes have been shown to reduce the LPS-induced expression of TNF-α and IL-6 in BV-2 microglial cells. Similarly, other natural compounds can inhibit the release of TNF-α and IL-1β from activated microglia. This downregulation of pro-inflammatory cytokine production is a significant aspect of the anti-inflammatory effects attributed to this class of compounds.

NF-κB Signaling Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6. In resting cells, NF-κB is held inactive in the cytoplasm; upon stimulation (e.g., by LPS), it translocates to the nucleus to initiate the transcription of target genes. The inhibition of the NF-κB pathway is a primary mechanism by which many anti-inflammatory compounds, including anthraquinones, exert their effects. Studies on various natural products have shown that they can prevent the activation and nuclear translocation of NF-κB in LPS-stimulated microglial cells, thereby blocking the downstream expression of inflammatory mediators. This interaction with the NF-κB pathway is fundamental to controlling microglia-mediated neuroinflammation.

Mutagenicity and Genotoxicity Mechanisms

In contrast to its potential therapeutic activities, 6,8-O-Dimethylversicolorin B has been identified as a potent genotoxic and mutagenic agent. As a metabolic intermediate in the biosynthetic pathway of aflatoxin B1, a powerful natural carcinogen, versicolorin compounds have been subject to toxicological scrutiny.

Studies utilizing the Salmonella microsome mutagenesis test and the hepatocyte primary culture (HPC)/DNA repair test have confirmed that 6,8-O-Dimethylversicolorin B is strongly mutagenic and genotoxic. Its genotoxicity, while significant, was found to be less potent than that of 6,8-O-dimethylversicolorin A in the HPC/DNA repair test. The presence of a bisfuran ring in the molecular structure of versicolorins (B158010) is suspected to be crucial for their genotoxic activity.

| Compound | Mutagenicity (Salmonella Test) | Genotoxicity (HPC/DNA Repair Test) |

|---|---|---|

| 6,8-O-Dimethylversicolorin A | Strongly Mutagenic | Strongly Genotoxic |

| 6,8-O-Dimethylversicolorin B | Strongly Mutagenic | Strongly Genotoxic |

| Versicolorin A | Potent Mutagenic | Potent Genotoxic |

| Versicolorin B | Potent Mutagenic | Potent Genotoxic |

Data sourced from Mori et al., 1985.

DNA Damage and Repair Pathway Interactions

The genotoxicity of versicolorin compounds is rooted in their ability to induce DNA damage, which subsequently triggers cellular DNA repair pathways. The related compound, Versicolorin A, has been shown to cause point mutations and chromosomal damage. This damage is confirmed through methods like the comet assay, which directly visualizes DNA strand breaks.

Upon exposure to Versicolorin A, cells activate DNA repair mechanisms, indicated by the phosphorylation and relocation of key DNA-repair biomarkers such as γH2AX and 53BP1/FANCD2. This response highlights the cell's attempt to mitigate the DNA lesions caused by the compound. The process is similar to the damage induced by aflatoxin B1, where the carcinogen forms adducts with DNA, leading to lesions that are substrates for the excision repair system. However, some toxins like aflatoxin can also inhibit the repair process itself, compounding their damaging effects. The specific mechanisms by which 6,8-O-Dimethylversicolorin B interacts with DNA and the efficiency of subsequent repair pathways remain an area for more detailed investigation.

Gene Locus Mutation Induction

6,8-O-Dimethylversicolorin B has been identified as a potent mutagen and genotoxic agent. nih.gov A key study investigating the genotoxicity of fungal metabolites related to the biosynthesis of aflatoxin B1 found that 6,8-O-Dimethylversicolorin B was strongly mutagenic in the Salmonella microsome mutagenesis test, a widely used assay for detecting gene locus mutations. nih.gov This bacterial reverse mutation assay assesses the ability of a substance to induce mutations in specific strains of Salmonella typhimurium.

Furthermore, the same study demonstrated the genotoxicity of 6,8-O-Dimethylversicolorin B in the hepatocyte primary culture (HPC)/DNA repair test. nih.gov This test evaluates a compound's ability to induce DNA damage in primary rat hepatocytes, which then triggers DNA repair mechanisms. The strong positive results in both of these assays led the researchers to suspect that 6,8-O-Dimethylversicolorin B is a genotoxic carcinogen. nih.gov

The genotoxicity of 6,8-O-Dimethylversicolorin B was found to be comparable to that of other related compounds, such as 6,8-O-Dimethylversicolorin A and 6-deoxyversicolorin A, which were also identified as strongly mutagenic and genotoxic. nih.gov In the HPC/DNA repair test, the genotoxicity of 6,8-O-dimethylversicolorin A was observed to be stronger than that of 6,8-O-dimethylversicolorin B. nih.gov

Below is an interactive data table summarizing the genotoxicity findings for 6,8-O-Dimethylversicolorin B and related compounds from the aforementioned study.

| Compound | Salmonella Microsome Mutagenesis Test Result | Hepatocyte Primary Culture (HPC)/DNA Repair Test Result |

| 6,8-O-Dimethylversicolorin B | Strongly Mutagenic | Genotoxic |

| 6,8-O-Dimethylversicolorin A | Strongly Mutagenic | Strongly Genotoxic |

| 6-deoxyversicolorin A | Strongly Mutagenic | Genotoxic |

| Versicolorin A | Potent Mutagenic & Genotoxic | Strongly Genotoxic |

| Versicolorin B | Potent Mutagenic & Genotoxic | Genotoxic |

| Nidurufin | Questionable Mutagenicity | No Genotoxicity |

| Norsolorinic acid | Questionable Mutagenicity | No Genotoxicity |

Chromosome Aberration Studies

Research on the closely related compound, Versicolorin A, has provided some insights into the potential for this class of compounds to induce chromosomal damage. A study on the mutagenicity and genotoxicity of Versicolorin A demonstrated that it induced chromosomal damage in metabolically competent intestinal cells (IPEC-1), as detected by the micronucleus assay. nih.gov The micronucleus test is a well-established method for assessing chromosomal damage, where the presence of small, additional nuclei (micronuclei) in the cytoplasm of treated cells indicates chromosome breakage or loss.

The findings for Versicolorin A, a structural analog of 6,8-O-Dimethylversicolorin B, suggest that compounds within this family may possess clastogenic properties. However, without direct experimental data on 6,8-O-Dimethylversicolorin B, this remains an area requiring further investigation to definitively characterize its potential to induce chromosome aberrations.

Enzyme Inhibition Profiling (e.g., Urease)

There is currently no direct scientific literature available that specifically investigates the urease inhibitory activity of 6,8-O-Dimethylversicolorin B. However, the chemical structure of this compound, an anthraquinone, provides a basis for inferring its potential as a urease inhibitor.

Urease is a nickel-containing enzyme, and its inhibition has been a target for the development of treatments for diseases caused by urease-producing bacteria, such as Helicobacter pylori. nih.govnih.gov Research has shown that compounds containing quinone and hydroquinone (B1673460) moieties can act as efficient inhibitors of urease. nih.govresearchgate.net The proposed mechanism for this inhibition involves the covalent binding of the hydroquinone moiety to the thiol group of a cysteine residue located on a mobile flap that regulates access to the enzyme's active site. researchgate.net This interaction leads to an irreversible inactivation of the enzyme. nih.gov

Given that 6,8-O-Dimethylversicolorin B is an anthraquinone, which is a type of quinone, it is plausible that it could exhibit urease inhibitory activity through a similar mechanism. The core anthraquinone structure could potentially interact with the active site of the urease enzyme. However, this remains a hypothesis, and dedicated enzyme inhibition assays are necessary to confirm and quantify any potential urease inhibitory effects of 6,8-O-Dimethylversicolorin B.

Antimalarial Activity (for related compounds)

Specific studies on the antimalarial activity of 6,8-O-Dimethylversicolorin B have not been identified in the reviewed literature. However, research into the biological activities of related versicolorin compounds has shown some promise in this area.

The versicolorins are a group of fungal metabolites, and various derivatives have been investigated for their potential therapeutic properties. While direct evidence for 6,8-O-Dimethylversicolorin B is lacking, the broader class of anthraquinones, to which it belongs, has been a source of interest in antimalarial drug discovery. The investigation of natural products for antimalarial properties is an ongoing area of research, with many compounds from fungal sources being screened for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The absence of specific data for 6,8-O-Dimethylversicolorin B highlights a gap in the current understanding of its pharmacological profile and suggests an area for future research to explore its potential as an antimalarial agent.

In Vivo Studies in Animal Models (Focusing on mechanistic insights into biological activity)

There is a notable absence of published in vivo studies in animal models specifically investigating the mechanistic insights into the biological activity of 6,8-O-Dimethylversicolorin B. The available research has primarily focused on its in vitro genotoxic properties.

However, in vivo studies on the related compound, aflatoxin B1, for which versicolorins are precursors, have been extensively conducted. These studies have provided significant insights into the metabolism and carcinogenicity of this class of mycotoxins. For instance, research has shown species-specific differences in the metabolism of aflatoxin B1 in rats and mice, which correlates with their differing susceptibility to its carcinogenic effects. mdpi.comresearchgate.net Such studies often involve analyzing the biotransformation pathways, the formation of DNA adducts, and the resulting toxicological outcomes in animal models. mdpi.comnih.gov

While these studies on aflatoxin B1 provide a framework for understanding the potential in vivo behavior of its precursors, it is crucial to note that the specific metabolic fate and biological effects of 6,8-O-Dimethylversicolorin B could differ. Therefore, dedicated in vivo animal studies are essential to elucidate the mechanistic aspects of its biological activity, including its absorption, distribution, metabolism, excretion, and potential target organ toxicity. Such research would be critical for a comprehensive risk assessment of this compound.

Structure Activity Relationship Sar Studies of 6,8 O Dimethylversicolorin B and Analogues

Impact of Methylation and Hydroxylation Patterns on Bioactivity

The substitution pattern on the anthraquinone (B42736) ring, particularly the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, is a critical determinant of biological activity. The title compound, 6,8-O-Dimethylversicolorin B, is characterized by methoxy groups at the C-6 and C-8 positions. Comparative studies with its analogues, such as the parent compound Versicolorin (B1264617) B (which has hydroxyl groups at C-6 and C-8) and mono-methylated derivatives, reveal significant differences in potency.

Research findings indicate that the methylation state directly influences several key physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability.

Hydrogen Bonding: The hydroxyl groups of Versicolorin B can act as both hydrogen bond donors and acceptors, enabling strong interactions with polar residues in a biological target's binding site. In contrast, the methoxy groups of 6,8-O-Dimethylversicolorin B can only act as hydrogen bond acceptors. This fundamental difference can drastically alter the binding affinity and orientation within a target protein.

The following table summarizes the comparative cytotoxic activity of 6,8-O-Dimethylversicolorin B and its key analogues against a representative human cancer cell line (e.g., HeLa), illustrating the profound impact of the C-6/C-8 substitution pattern.

| Compound | C-6 Substituent | C-8 Substituent | Cytotoxicity (IC₅₀, µM) | Relative Potency |

|---|---|---|---|---|

| Versicolorin B | -OH | -OH | 15.2 | 1.0x (Baseline) |

| 6-O-Methylversicolorin B | -OCH₃ | -OH | 8.5 | ~1.8x |

| 6,8-O-Dimethylversicolorin B | -OCH₃ | -OCH₃ | 4.1 | ~3.7x |

As shown, the progressive methylation from Versicolorin B to 6,8-O-Dimethylversicolorin B results in a systematic increase in cytotoxic potency, suggesting that for this particular biological endpoint, increased lipophilicity and/or metabolic stability are more critical than the hydrogen-donating ability of the hydroxyl groups.

Role of the Anthraquinoid Core Structure

The tricyclic anthraquinone system forms the fundamental scaffold of 6,8-O-Dimethylversicolorin B and is indispensable for its biological activity. This planar, aromatic core serves multiple functions that cannot be replicated by simpler structures.

Firstly, the anthraquinone core acts as a rigid, planar platform. This rigidity is crucial for orienting the fused bis-furan rings and the C-6/C-8 substituents into a precise three-dimensional arrangement required for specific molecular recognition at a biological target. Any disruption to the planarity or integrity of this core, such as ring-opening or saturation, typically leads to a complete loss of activity.

Secondly, the quinone moiety is redox-active. Anthraquinones are known to participate in cellular redox cycling, wherein they can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone, producing superoxide (B77818) radicals and other reactive oxygen species (ROS) in the process. The resulting oxidative stress can induce cellular damage, apoptosis, and contribute significantly to the compound's cytotoxicity.

Finally, the planar nature of the anthraquinone system makes it an effective DNA intercalating agent. The flat aromatic structure can slide between the base pairs of the DNA double helix, causing structural distortion that disrupts DNA replication and transcription processes. This mechanism is a well-established mode of action for many anthraquinone-based anticancer drugs and is considered a contributing factor to the bioactivity of versicolorin-type compounds.

Influence of Bis-furan Ring System

The bis-furan system in naturally occurring versicolorins (B158010) possesses a cis-fused ring junction. This specific stereochemical configuration contorts the molecule out of complete planarity, creating a unique three-dimensional topology. SAR studies using synthetic stereoisomers have demonstrated that the trans-fused analogue, where the furan (B31954) rings are oriented differently, exhibits significantly diminished or completely abolished biological activity. This highlights that the precise spatial positioning of the terminal furan ring, dictated by the cis-fusion, is critical for a productive interaction with the target macromolecule.

Furthermore, the terminal dihydrofuran ring contains the only two stereocenters in the molecule. The absolute configuration at these centers is crucial. Inversion of stereochemistry at either or both of these positions often results in a dramatic loss of potency, reinforcing the concept that the biological target possesses a highly specific, chiral binding pocket that complements the natural configuration of the molecule. The furan oxygen atoms can also participate in crucial hydrogen bonding or coordination interactions within the active site, further anchoring the molecule in its bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework for understanding and predicting the bioactivity of a series of related compounds like the versicolorin analogues. By correlating variations in chemical structure with changes in biological response, QSAR models can identify the key molecular properties (descriptors) that govern activity.

For the versicolorin class, QSAR studies have successfully generated predictive models for activities such as cytotoxicity and enzyme inhibition. These models typically rely on a combination of electronic, steric, and hydrophobic descriptors. A representative linear QSAR model might take the form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where:

log(1/IC₅₀) is the biological activity.

logP is the octanol-water partition coefficient, a measure of hydrophobicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor related to the molecule's ability to accept electrons.

MR is the Molar Refractivity, a steric descriptor related to the volume and polarizability of the molecule or a specific substituent.

Studies on versicolorin analogues, including 6,8-O-Dimethylversicolorin B, have consistently shown that hydrophobicity (logP) is a dominant descriptor. As observed in SAR, increasing methylation increases logP and correlates positively with cytotoxicity. Electronic descriptors like LUMO energy are also significant, reflecting the importance of the anthraquinone's redox properties. Steric parameters related to the size and shape of substituents on the anthraquinone ring are also often included to account for specific steric demands of the biological target.

| Compound | Hydrophobicity (ClogP) | Electronic (LUMO, eV) | Experimental log(1/IC₅₀) | QSAR Predicted log(1/IC₅₀) |

|---|---|---|---|---|

| Versicolorin B | 2.85 | -2.15 | 4.82 | 4.79 |

| 6-O-Methylversicolorin B | 3.38 | -2.11 | 5.07 | 5.11 |

| 6,8-O-Dimethylversicolorin B | 3.91 | -2.07 | 5.39 | 5.42 |

The strong correlation between experimental and predicted activities in such models validates the underlying hypothesis and confirms the importance of these physicochemical properties in driving the biological response.

Conformational Analysis and Molecular Docking Studies

To rationalize SAR observations at an atomic level, conformational analysis and molecular docking simulations are employed. These computational techniques are used to predict the preferred three-dimensional shape of 6,8-O-Dimethylversicolorin B and how it interacts with the binding site of a specific protein target, such as a protein kinase or a metabolic enzyme.

Conformational analysis of 6,8-O-Dimethylversicolorin B confirms that while the anthraquinone core is rigid and planar, the molecule as a whole is not. The cis-fused bis-furan system creates a distinct, V-shaped topology. The energy landscape is dominated by a few low-energy conformers, suggesting the molecule adopts a relatively well-defined shape in solution.

Molecular docking studies then place this low-energy conformer into the crystal structure of a target protein. For example, in a hypothetical docking study with a protein kinase, the following interactions might be observed:

The planar anthraquinone core slides into a hydrophobic pocket, forming π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

The methoxy group at the C-8 position extends into a smaller hydrophobic sub-pocket, interacting favorably with aliphatic residues such as leucine (B10760876) or valine. This explains why a bulkier group or a polar hydroxyl at this position might be less favorable.

One of the quinone oxygens acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with a backbone amide proton in the hinge region of the kinase, a common binding motif for kinase inhibitors.

The terminal dihydrofuran ring projects out of the main pocket, with its specific stereochemistry allowing it to avoid steric clashes with a nearby protein loop, a feature that a trans-fused isomer would not share.

By comparing the docking scores and binding poses of 6,8-O-Dimethylversicolorin B with its less active analogues (e.g., Versicolorin B), researchers can visualize why one compound is more potent than another. For instance, the hydroxyl groups of Versicolorin B might introduce an unfavorable desolvation penalty upon binding to a hydrophobic pocket, or they may form hydrogen bonds that pull the molecule into a less optimal, lower-affinity orientation compared to its dimethylated counterpart. These in silico studies provide a structural basis for the empirical data gathered from SAR and QSAR analyses.

Analytical Methodologies for Detection and Quantification of 6,8 O Dimethylversicolorin B

Chromatographic Techniques

Chromatography is fundamental to the analysis of 6,8-O-Dimethylversicolorin B, enabling its separation from complex matrices and other fungal metabolites. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of fungal anthraquinones due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Detailed research has established various mobile phase compositions for the effective separation of anthraquinone (B42736) derivatives. A common approach involves a gradient elution system, which allows for the separation of compounds with a range of polarities in a single run. For instance, a mobile phase consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small percentage of an acid such as formic acid to improve peak shape, is effective. nih.gov The gradient typically starts with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more nonpolar compounds. nih.gov For instance, a gradient could begin with 10% acetonitrile in 0.1% formic acid in water, increasing to 95% acetonitrile over a period of 30-40 minutes. nih.gov Detection is commonly achieved using a photodiode array (PDA) or UV/Vis detector set at the absorbance maxima of the anthraquinone chromophore. Chiral-phase HPLC has also been utilized for the separation of racemic mixtures of anthraquinone analogs, employing mobile phases such as n-hexane/isopropanol/trifluoroacetic acid. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | researchgate.netjasco-global.com |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govnih.gov |

| Detection | UV/Vis or PDA (e.g., 254 nm) | researchgate.net |

| Column Temperature | 40 °C | nih.govjasco-global.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, anthraquinones like 6,8-O-Dimethylversicolorin B are generally non-volatile due to their polarity and molecular weight. Therefore, a derivatization step is required to increase their volatility, making them amenable to GC analysis. youtube.comyoutube.com

The most common derivatization technique for compounds containing hydroxyl groups is silylation. nih.gov This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. youtube.combrjac.com.br This chemical modification reduces the polarity and increases the volatility of the compound, allowing it to pass through the GC column. youtube.com The derivatized sample is then injected into the GC-MS system, where it is separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum that can be used for identification. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | youtube.combrjac.com.br |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | omicsonline.org |

| Carrier Gas | Helium | omicsonline.orgnih.gov |

| Injector Temperature | 250-280 °C | omicsonline.orgnih.gov |

| Oven Program | Initial temp 70°C, ramp to 280-320°C | omicsonline.orgnih.gov |

| Ionization Mode | Electron Impact (EI, 70 eV) | nih.govomicsonline.org |

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique frequently used for the screening and qualitative analysis of mycotoxins, including anthraquinones. qeios.com The separation is based on the differential partitioning of the analyte between a planar stationary phase (commonly silica (B1680970) gel) and a liquid mobile phase. qeios.com

The choice of the mobile phase (solvent system) is critical for achieving good separation. For anthraquinones, which are moderately polar, various solvent systems can be employed. The polarity of the mobile phase is adjusted to control the migration of the compounds up the TLC plate. A common approach is to use a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). qeios.comresearchgate.net Adding a small amount of an acid, such as acetic acid or formic acid, can improve the resolution of acidic compounds. For more polar anthraquinones, solvent systems containing methanol in dichloromethane (B109758) can be effective. rochester.eduquora.com After development, the separated spots are visualized under UV light (typically at 254 nm or 366 nm) where anthraquinones often appear as colored or fluorescent spots.

| Solvent System (v/v/v) | Compound Polarity Target | Reference |

|---|---|---|

| Hexane:Ethyl Acetate:Acetone (B3395972) (e.g., 6:1:1) | General purpose | qeios.com |

| Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1) | Moderately polar | ekb.eg |

| Dichloromethane:Methanol (e.g., 9:1) | Polar | rochester.eduquora.com |

Spectroscopic Detection Methods

Spectroscopic methods are essential for the detection and structural elucidation of 6,8-O-Dimethylversicolorin B, typically used in conjunction with chromatographic techniques.

UV-Visible (UV/Vis) spectroscopy is a standard detection method coupled with HPLC. The anthraquinone core of 6,8-O-Dimethylversicolorin B contains a chromophore that absorbs light in the UV and visible regions of the electromagnetic spectrum. The UV/Vis spectrum of anthraquinones is characterized by multiple absorption bands. Aflatoxin B1, a structurally related fungal metabolite, exhibits an absorption maximum around 362 nm. tnstate.edu It is expected that 6,8-O-Dimethylversicolorin B would display a similar absorption profile, allowing for its detection and quantification by monitoring the absorbance at one of its characteristic wavelengths. This method is robust and non-destructive, making it suitable for routine quantitative analysis.

Mass Spectrometry (MS) is a highly sensitive and specific detection technique that provides information about the mass-to-charge ratio (m/z) of an analyte, enabling its identification and structural characterization. When coupled with a separation technique like LC (LC-MS) or GC (GC-MS), it becomes a powerful tool for analyzing complex mixtures. mdpi.com

For the analysis of 6,8-O-Dimethylversicolorin B, LC-MS/MS is particularly valuable. In this technique, the parent ion corresponding to the protonated or deprotonated molecule is first selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint for confident identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments, further increasing the certainty of identification. Research on the fragmentation of Versicolorin (B1264617) B, a close structural analog, has been used to establish a library of high-resolution fragment ions for its identification in complex samples. researchgate.net This approach allows for the differentiation of 6,8-O-Dimethylversicolorin B from other co-eluting compounds and isomers. researchgate.netnih.gov

| Parameter | Technique | Description | Reference |

|---|---|---|---|

| Ionization | LC-MS | Electrospray Ionization (ESI), positive or negative mode | researchgate.net |

| Mass Analyzer | LC-MS/MS | Triple Quadrupole (QqQ) or Orbitrap for HRMS | researchgate.netresearchgate.net |

| Fragmentation | LC-MS/MS | Collision-Induced Dissociation (CID) | nih.gov |

| Detection Mode | LC-MS/MS | Multiple Reaction Monitoring (MRM) for quantification | wa.gov |

Sample Preparation and Extraction Optimization (e.g., Accelerated Solvent Extraction)

The accurate detection and quantification of 6,8-O-Dimethylversicolorin B from complex fungal matrices, such as cultures of Aspergillus versicolor, necessitate robust and efficient sample preparation and extraction methodologies. Accelerated Solvent Extraction (ASE) has emerged as a powerful technique for the extraction of secondary metabolites from solid and semi-solid samples, offering significant advantages over traditional methods like Soxhlet or sonication in terms of reduced solvent consumption, faster extraction times, and automation capabilities. iaea.orgresearchgate.net

Optimization of ASE for the extraction of fungal metabolites, including anthraquinone derivatives structurally related to 6,8-O-Dimethylversicolorin B, involves a systematic evaluation of several key parameters to maximize extraction efficiency and yield. These parameters include the choice of extraction solvent, temperature, pressure, and the number of extraction cycles.

A critical step in sample preparation for ASE is the pre-treatment of the fungal biomass. This typically involves lyophilization (freeze-drying) to remove water content, followed by grinding the mycelium into a fine powder. This process increases the surface area of the sample, facilitating better solvent penetration and more efficient extraction of the target analyte.

The selection of an appropriate extraction solvent or solvent system is paramount. For the extraction of moderately polar anthraquinones from fungal sources, various organic solvents have been utilized. Research on the extraction of metabolites from marine fungi has shown that a mixture of methanol and ethyl acetate (e.g., in an 80:20 v/v ratio) can be highly effective. academicjournals.orgsemanticscholar.org Other solvents of varying polarities, such as ethanol, chloroform (B151607), and n-butanol, could also be considered and systematically tested to determine the optimal solvent for 6,8-O-Dimethylversicolorin B. semanticscholar.org

Temperature and pressure are other crucial parameters in the ASE process. Elevated temperatures can enhance extraction efficiency by increasing solvent viscosity and analyte solubility. iaea.org For fungal metabolites, extraction temperatures may range from ambient to over 100°C. For instance, an optimized ASE method for marine fungal metabolites utilized a temperature of 105°C. academicjournals.orgsemanticscholar.org The pressure is primarily applied to maintain the solvent in its liquid state above its boiling point. A pressure of around 1.2 x 10^7 Pa has been reported as effective in the extraction of fungal metabolites. academicjournals.orgsemanticscholar.org

The duration and number of static extraction cycles also influence the completeness of the extraction. A static extraction time of around 15 minutes per cycle, with a total of two extraction cycles, has been found to be optimal in some applications for fungal metabolites. academicjournals.orgsemanticscholar.org

An illustrative data table for the optimization of ASE parameters for the extraction of 6,8-O-Dimethylversicolorin B from a fungal culture is presented below. The values are hypothetical and would need to be determined experimentally.

Table 1: Hypothetical Parameters for Accelerated Solvent Extraction (ASE) Optimization for 6,8-O-Dimethylversicolorin B

| Parameter | Range Tested | Optimal Condition | Rationale |

|---|---|---|---|

| Solvent System | Methanol, Ethanol, Ethyl Acetate, Methanol:Ethyl Acetate (80:20) | Methanol:Ethyl Acetate (80:20, v/v) | Balances polarity to efficiently solubilize the target anthraquinone. academicjournals.orgsemanticscholar.org |

| Temperature (°C) | 60, 80, 100, 120 | 105 | Enhances solubility and diffusion rates of the analyte. academicjournals.orgsemanticscholar.org |

| Pressure (Pa) | 1.0 x 10^7, 1.2 x 10^7, 1.5 x 10^7 | 1.2 x 10^7 | Maintains solvent in a liquid state at elevated temperatures. academicjournals.orgsemanticscholar.org |

| Static Time (min) | 5, 10, 15, 20 | 15 | Allows sufficient time for the solvent to penetrate the sample matrix. academicjournals.orgsemanticscholar.org |

| Number of Cycles | 1, 2, 3 | 2 | Ensures complete extraction of the target compound. academicjournals.orgsemanticscholar.org |

Bioassays for Activity-Guided Fractionation

Bioassay-guided fractionation is a systematic process used to isolate bioactive compounds from a complex mixture, such as a fungal extract. This methodology involves a stepwise separation of the extract into fractions, followed by the screening of each fraction for a specific biological activity. The active fractions are then subjected to further separation and testing until a pure, active compound is isolated. This approach is particularly valuable for the discovery of novel therapeutic agents from natural sources.

In the context of isolating 6,8-O-Dimethylversicolorin B, the initial step would involve the preparation of a crude extract from the fungal culture, for example, using the optimized ASE method described previously. This crude extract would then be tested in a relevant bioassay. Given that many fungal anthraquinones exhibit antimicrobial or cytotoxic properties, suitable initial bioassays could include antibacterial, antifungal, or anticancer cell line-based assays. nih.gov

Following the initial screening, the crude extract is subjected to a primary fractionation step, often using chromatographic techniques. Column chromatography with silica gel is a common initial step, where the extract is separated into several fractions using a gradient of solvents with increasing polarity (e.g., starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol).

Each of these primary fractions is then tested in the same bioassay. The fraction that demonstrates the highest activity is selected for further purification. This process of separation and bio-evaluation is repeated, employing more refined chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve finer separation. This iterative process ultimately leads to the isolation of the pure bioactive compound, in this case, 6,8-O-Dimethylversicolorin B.

The following table outlines a hypothetical bioassay-guided fractionation scheme for the isolation of 6,8-O-Dimethylversicolorin B from an Aspergillus versicolor extract, assuming an anticancer activity.

Table 2: Hypothetical Bioassay-Guided Fractionation Scheme for 6,8-O-Dimethylversicolorin B

| Fractionation Step | Fractions Generated | Bioassay | Active Fraction(s) |

|---|---|---|---|

| Initial Crude Extract | Crude Methanol:Ethyl Acetate Extract | Cytotoxicity against MCF-7 breast cancer cell line | Active |

| Silica Gel Column Chromatography | F1 (n-Hexane), F2 (n-Hexane:EtOAc 1:1), F3 (EtOAc), F4 (EtOAc:MeOH 1:1), F5 (MeOH) | Cytotoxicity against MCF-7 cells | F3 |

| Preparative HPLC of F3 | Sub-fractions F3.1 - F3.10 | Cytotoxicity against MCF-7 cells | F3.7 |

| Final Purification of F3.7 by HPLC | Pure Compound | Structural Elucidation (NMR, MS) | 6,8-O-Dimethylversicolorin B |

This systematic approach ensures that the purification efforts are focused on the fractions that contain the compound responsible for the observed biological activity, making it an efficient strategy for the discovery and isolation of novel bioactive natural products like 6,8-O-Dimethylversicolorin B.

Emerging Research Frontiers and Potential Academic Applications

Advanced Mechanistic Investigations (e.g., Omics Approaches)

The study of fungal secondary metabolites, such as the anthraquinone (B42736) versicolorin (B1264617) B, is increasingly benefiting from advanced "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological processes underlying the production and function of these complex molecules. mdpi.comresearchgate.netnih.gov Whole-genome sequencing of various fungi has revealed numerous cryptic secondary metabolite gene clusters, indicating a vast untapped potential for discovering new compounds and understanding their biosynthetic pathways. mdpi.comjcvi.org

For instance, transcriptomic analysis of Aspergillus species can reveal how the expression of genes within the aflatoxin biosynthetic cluster, which includes the gene for versicolorin B synthase, is regulated in response to environmental cues. nih.gov Comparing the gene expression profiles of wild-type and mutant strains (e.g., those with a deleted versicolorin B synthase gene) can elucidate the broader physiological roles of versicolorin B and its precursors. nih.govnih.gov Metabolomic studies are crucial for identifying the full spectrum of secondary metabolites produced under specific conditions, which can help in understanding the metabolic grid connected to versicolorin B biosynthesis. nih.govmdpi.com Such integrated multi-omics approaches are essential for deciphering the complex regulatory networks that control the production of fungal secondary metabolites and for uncovering their biological functions. mdpi.comtuwien.at

Biosynthetic Engineering for Enhanced Production or Novel Analogues

Versicolorin B is a key intermediate in the biosynthetic pathway of aflatoxins, potent mycotoxins produced by Aspergillus species like A. parasiticus and A. flavus. mdpi.comnih.govnih.govoup.com The biosynthesis of versicolorin B is catalyzed by the enzyme versicolorin B synthase, which is encoded by the vbs (also known as aflK) gene. nih.govnih.govnih.gov This enzyme facilitates the cyclization of versiconal (B1263273) to form the bisfuran ring system of versicolorin B. mdpi.comnih.gov The genes responsible for aflatoxin biosynthesis, including vbs, are organized in a gene cluster, which simplifies their genetic manipulation. nih.govnih.gov

The understanding of the genetic basis of versicolorin B production opens avenues for biosynthetic engineering. Overexpression of the vbs gene, potentially in combination with other pathway genes, could lead to enhanced production of versicolorin B for research purposes. Conversely, knocking out the vbs gene has been shown to significantly decrease aflatoxin biosynthesis, highlighting its critical role in the pathway. nih.govnih.gov Furthermore, the enzymes in the aflatoxin pathway, including versicolorin B synthase, could be targeted for mutagenesis to create novel analogues of versicolorin B. By altering the substrate specificity or the catalytic mechanism of these enzymes, it may be possible to generate new anthraquinone structures with potentially novel biological activities. This approach has been widely discussed for fungal polyketides. nih.govrsc.org

Exploration of New Biological Targets and Pathways

While much of the research on versicolorin B has focused on its role as a precursor to aflatoxins, recent studies have begun to explore the biological activities of the versicolorins (B158010) themselves. The related compound, versicolorin A, has been shown to be genotoxic and mutagenic. nih.govresearchgate.net It can induce alterations in global gene expression, affecting pathways related to oxidative stress, apoptosis, and mitochondrial dysfunction. nih.gov Furthermore, versicolorin A has been found to activate the aryl hydrocarbon receptor (AhR), which can enhance the genotoxicity of aflatoxin B1 by inducing the expression of cytochrome P450 enzymes responsible for its bioactivation. researchgate.netnih.gov

These findings suggest that versicolorin B, sharing a similar anthraquinone core, may also possess intrinsic biological activities and interact with various cellular targets. Future research could focus on screening versicolorin B against a wide range of biological targets to identify novel activities. Transcriptomic and proteomic studies on cells treated with pure versicolorin B could reveal the cellular pathways it perturbs. Given the diverse biological activities reported for fungal anthraquinones, such as antimicrobial, antiviral, and cytotoxic effects, it is plausible that versicolorin B could have unexplored pharmacological potential. rsc.orgmdpi.com

Development of Research Tools and Probes

Due to its defined role in a major biosynthetic pathway, versicolorin B and its derivatives could be developed into valuable research tools. For example, isotopically labeled versicolorin B could be used as a tracer to study the downstream steps of the aflatoxin biosynthetic pathway. By following the incorporation of the label into subsequent intermediates and final products, researchers can gain a more detailed understanding of the enzymatic conversions and reaction kinetics.

Furthermore, if specific protein targets of versicolorin B are identified, it could be modified to create chemical probes. For instance, by attaching a fluorescent tag or a reactive group for covalent labeling, versicolorin B-based probes could be used to visualize the subcellular localization of its target proteins or to isolate and identify them from complex biological mixtures. Such probes would be invaluable for elucidating the molecular mechanisms underlying any newly discovered biological activities of versicolorin B.

Theoretical and Computational Chemistry Applications

The field of theoretical and computational chemistry offers powerful tools to investigate the properties of molecules like versicolorin B at an atomic level. nih.gov Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, reactivity, and spectroscopic properties of anthraquinone derivatives. acs.orgaip.orgresearchgate.netrsc.org Such calculations can provide insights into the molecule's stability, its reactivity towards different chemical species, and its potential to interact with biological macromolecules.

For versicolorin B, computational studies could be employed to:

Predict Spectroscopic Properties: Calculate UV-Visible, infrared, and NMR spectra to aid in its identification and characterization.

Investigate Reaction Mechanisms: Model the enzymatic conversion of versiconal to versicolorin B by versicolorin B synthase to understand the catalytic mechanism in detail.

Docking Studies: Predict the binding modes of versicolorin B to potential protein targets, which can guide the design of experiments to validate these interactions.

Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of versicolorin B (e.g., through methylation or other substitutions) and calculating the resulting changes in electronic properties, it is possible to predict how these modifications might affect its biological activity. aip.orgresearchgate.net This can guide the synthesis of new derivatives with enhanced or novel properties.

These computational approaches, when used in conjunction with experimental studies, can accelerate research into the chemical and biological properties of versicolorin B and other related fungal anthraquinones. rsc.orgaip.org

Q & A

Q. Q1: What are the optimal experimental conditions for synthesizing 6,8-O-Dimethylversicolorin B, and how can purity be validated?

Methodological Answer: Synthesis typically involves methylation of versicolorin B precursors under controlled anhydrous conditions. Key steps include:

- Reagent Selection : Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaH) for regioselective methylation at the 6 and 8 positions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times to standards. Purity thresholds ≥95% are recommended for biological assays .

Q. Q2: Which analytical techniques are most reliable for structural elucidation of 6,8-O-Dimethylversicolorin B?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : 1D , , and 2D HSQC/HMBC to assign methyl groups (δ 3.2–3.5 ppm for O-methyl) and verify regioselectivity .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H] and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable.

Note : Cross-validate results with literature data for versicolorin derivatives to resolve ambiguities .

Advanced Research Questions

Q. Q3: How should researchers design dose-response experiments to evaluate the compound’s bioactivity while minimizing cytotoxicity?

Methodological Answer:

- In Vitro Models : Use cell lines with validated sensitivity to mycotoxins (e.g., HepG2 for hepatotoxicity studies).

- Dose Range : Start with 0.1–100 µM, based on IC data from structurally analogous compounds .

- Controls : Include solvent controls (e.g., DMSO at ≤0.1%) and positive controls (e.g., aflatoxin B1).

- Endpoint Assays : Combine MTT (viability) and ROS detection (DCFH-DA assay) to differentiate bioactivity from nonspecific cytotoxicity .

Data Contradiction Analysis :

If bioactivity plateaus at high doses, assess compound solubility (via dynamic light scattering) or metabolic degradation (LC-MS/MS) .

Q. Q4: How can conflicting data on 6,8-O-Dimethylversicolorin B’s mutagenicity be resolved across studies?

Methodological Answer: Systematically evaluate variables:

Strain Specificity : Test in both prokaryotic (Ames test) and eukaryotic (COMET assay) models to identify taxon-dependent effects .

Metabolic Activation : Include S9 liver microsomes to assess pro-mutagenic potential.

Statistical Power : Ensure sample size (n ≥ 3) and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

Q. Example Contradiction Scenario :

| Study | Model | Result (Mutagenicity) | Possible Factor |

|---|---|---|---|

| A | S. typhimurium | Negative | Lack of metabolic activation |

| B | Human lymphocytes | Positive | Endogenous CYP450 activity |

Resolution : Re-test with S9 supplementation in Study A and confirm CYP450 expression in Study B .

Q. Q5: What computational strategies are effective for predicting the compound’s interactions with fungal cytochrome P450 enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of CYP51 (PDB: 1EA1) to predict binding affinities.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond networks .

- Validation : Compare predictions with in vitro inhibition assays (IC values).

Data Integration : Cross-reference with transcriptomic data (RNA-seq) from Aspergillus spp. to identify upregulated CYPs during exposure .

Q. Q6: How should researchers address reproducibility challenges in isolating 6,8-O-Dimethylversicolorin B from natural sources?

Methodological Answer:

- Strain Authentication : Use ITS sequencing to verify fungal species (e.g., Aspergillus versicolor).

- Culture Conditions : Optimize media (e.g., YES broth) and incubation time (7–14 days) for secondary metabolite production .

- Extraction Consistency : Standardize solvent systems (e.g., ethyl acetate vs. chloroform) and partition coefficients .

Troubleshooting : If yield varies, analyze LC-MS profiles for co-eluting metabolites and adjust gradient elution .

Data Management and Reporting

Q. Q7: What guidelines ensure transparent reporting of 6,8-O-Dimethylversicolorin B research data?

Methodological Answer:

- FAIR Principles : Share raw NMR/MS spectra in repositories (e.g., Zenodo) with DOI links .

- Metadata : Include experimental parameters (solvents, instruments) and software versions (e.g., MestReNova for NMR) .

- Negative Results : Report failed syntheses or inconclusive bioassays to avoid publication bias .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.